Tributyl(pentafluorophenyl)stannane
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Overview
Description
Tributyl(pentafluorophenyl)stannane, also known as pentafluorophenyltributylstannane, is an organotin compound with the molecular formula C18H27F5Sn. This compound is characterized by the presence of a pentafluorophenyl group attached to a tin atom, which is further bonded to three butyl groups. It is commonly used as a reagent in organic synthesis, particularly in Stille coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(pentafluorophenyl)stannane can be synthesized through the reaction of pentafluorophenylmagnesium bromide with tributyltin chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6F5MgBr+(C4H9)3SnCl→(C4H9)3SnC6F5+MgBrCl
The reaction is usually performed in anhydrous diethyl ether or tetrahydrofuran as the solvent, and the mixture is stirred at low temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
Chemical Reactions Analysis
Types of Reactions
Tributyl(pentafluorophenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Stille coupling reactions to form carbon-carbon bonds between organotin compounds and organic halides or pseudohalides.
Reduction Reactions: The compound can act as a reducing agent in radical reactions, such as the reduction of alkyl halides.
Common Reagents and Conditions
Stille Coupling: Typically involves palladium catalysts and organic halides or pseudohalides as reactants.
Radical Reactions: Commonly performed with radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Major Products
Scientific Research Applications
Tributyl(pentafluorophenyl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of organotin polymers and materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds and drug intermediates.
Catalysis: Acts as a catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of tributyl(pentafluorophenyl)stannane in Stille coupling reactions involves the formation of a palladium complex with the organotin reagent. The palladium catalyst facilitates the transmetalation step, where the pentafluorophenyl group is transferred from tin to palladium. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Another organotin compound used as a reducing agent in radical reactions.
Triphenyltin Chloride: Used in organic synthesis and as a biocide.
Tetramethyltin: Employed in the semiconductor industry for chemical vapor deposition processes.
Uniqueness
Tributyl(pentafluorophenyl)stannane is unique due to its pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly valuable in Stille coupling reactions, where it offers high reactivity and selectivity .
Properties
CAS No. |
1045-56-3 |
---|---|
Molecular Formula |
C8H7Br |
Molecular Weight |
0 |
Origin of Product |
United States |
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